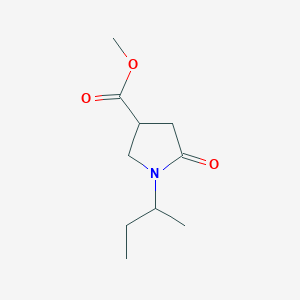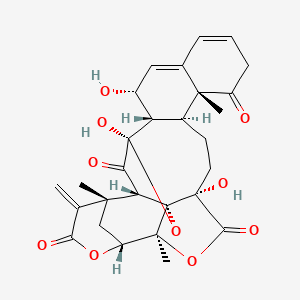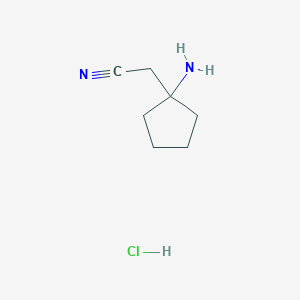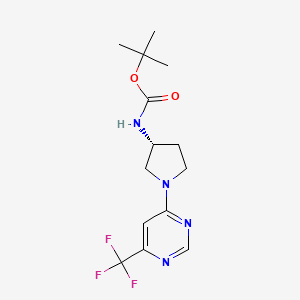![molecular formula C24H25BO2 B3027784 2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1385826-84-5](/img/structure/B3027784.png)
2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a derivative of 1,3,2-dioxaborolane, which is a class of boron-containing heterocycles known for their utility in organic synthesis and material science. The terphenyl group in the compound suggests a potential for interesting electronic properties and possibly applications in the field of organic electronics or as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborolane compounds typically involves the reaction of boronic esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Although the exact synthesis of the terphenyl-substituted dioxaborolane is not described in the provided papers, it can be inferred that a similar strategy could be employed, possibly involving a coupling reaction between a terphenyl derivative and a dioxaborolane precursor.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by a tetracoordinated boron atom within a five-membered ring. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows an orthorhombic space group with a tetracoordinated boron atom . This suggests that the terphenyl-dioxaborolane compound would also exhibit a tetracoordinated boron atom, potentially influencing its reactivity and electronic properties.
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborolanes is often associated with the Lewis acidity of the boron atom. The absence of significant intramolecular or intermolecular interactions with the boron atom in the phenylsulfonyl derivative suggests that the boron center in the terphenyl-dioxaborolane compound might also be available for coordination or further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolanes can vary widely depending on the substituents attached to the boron atom. For example, the crystal structure of the phenylsulfonyl derivative indicates a monoclinic space group with specific cell parameters, which could be different for the terphenyl-dioxaborolane due to the influence of the bulky terphenyl group . The electronic properties of the terphenyl group could also impart unique characteristics to the compound, potentially affecting its solubility, melting point, and stability.
Scientific Research Applications
1. Fluorescence and Nanoparticle Applications
2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in the field of fluorescence and nanoparticle research. Fischer, Baier, and Mecking (2013) demonstrated its use in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles show bright fluorescence emission with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer to a dye. This application is significant for developing materials with bright and enduring fluorescence properties (Fischer, Baier, & Mecking, 2013).
2. Synthesis of Complex Molecules
The compound is also pivotal in synthesizing various complex molecules with potential applications in different scientific fields. For example, Spencer et al. (2002) explored its use in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002). Coombs et al. (2006) further elucidated the synthesis and molecular structure of a similar derivative, highlighting its potential in structural and chemical studies (Coombs et al., 2006).
3. Material Science and Polymer Chemistry
The applications extend to material science and polymer chemistry, where it's used in the synthesis of colored polymers and boron-containing polyenes. Welterlich, Charov, and Tieke (2012) described its role in synthesizing deeply colored polymers containing specific pyrrole units, which are essential in developing new materials for various technological applications (Welterlich, Charov, & Tieke, 2012). Das et al. (2015) synthesized novel boron-containing stilbene derivatives using this compound, highlighting its potential in creating new materials for LCD technology and possibly treating neurodegenerative diseases (Das et al., 2015).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-13-19(14-16-22)21-12-8-11-20(17-21)18-9-6-5-7-10-18/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFUWAIIXIEDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)




![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)